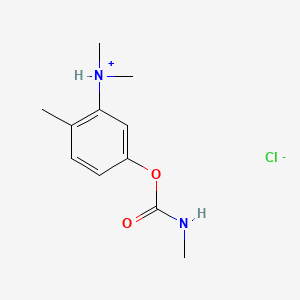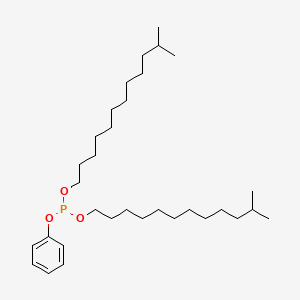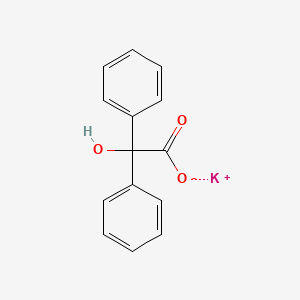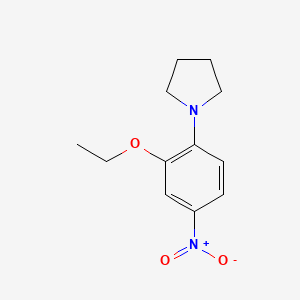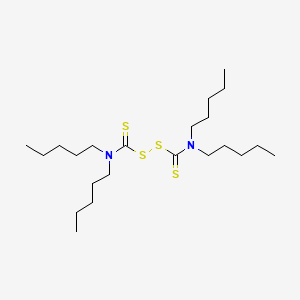
Acrylophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a phenyl group, and an acrylophenone moiety, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride typically involves the reaction of 4-phenyl-1-piperazine with an appropriate acrylophenone derivative. The process often includes the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The reaction conditions may vary, but common methods include refluxing the mixture for several hours and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: An important intermediate in pharmaceutical and agrochemical synthesis.
7H-Pyrazolo[4,3-d]pyrimidin-7-one:
Uniqueness
Acrylophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
65976-23-0 |
|---|---|
Molecular Formula |
C22H28Cl2N2O2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]prop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C22H26N2O2.2ClH/c1-2-22(25)19-9-11-21(12-10-19)26-18-6-13-23-14-16-24(17-15-23)20-7-4-3-5-8-20;;/h2-5,7-12H,1,6,13-18H2;2*1H |
InChI Key |
GJIQHDJJDFMBKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


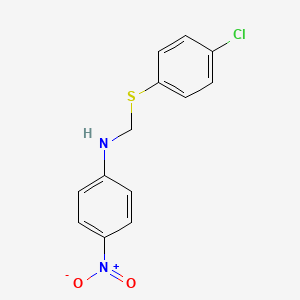
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)

![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)


![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
